Maytansine

Vue d'ensemble

Description

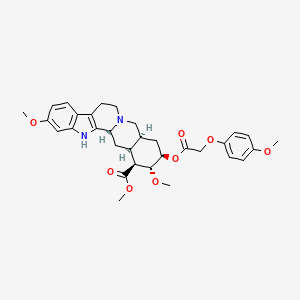

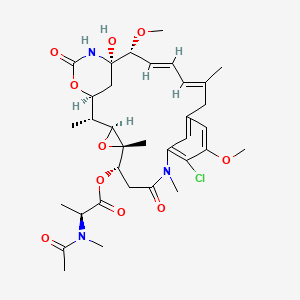

Maytansine, also known as Maitansine, is a cytotoxic agent . It is a macrolide of the ansamycin type and can be isolated from plants of the genus Maytenus . It inhibits the assembly of microtubules by binding to tubulin at the rhizoxin binding site .

Molecular Structure Analysis

Maytansine is a 19-member ansa macrolide structure attached to a chlorinated benzene ring . The molecular structure and absolute configuration of maytansine have been found from a three-dimensional single-crystal X-ray analysis .Chemical Reactions Analysis

Maytansine and its cellular metabolites (S-methyl-DM1 and S-methyl-DM4) of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules . They inhibit polymerization more weakly than maytansine, but at 100 nmol/L they suppress dynamic instability more strongly than maytansine .Physical And Chemical Properties Analysis

Maytansine has a molecular formula of C34H46ClN3O10 and a molar mass of 692.20 g/mol .Applications De Recherche Scientifique

-

Genome Mining and Gene Expression

- Field : Plant Biochemistry

- Application : Maytansine is produced by endophytic bacteria living inside Gymnosporia heterophylla plants . The production of maytansine requires an exclusive interaction between the plant and endophytes .

- Method : The study used amino-hydroxybenzoic acid (AHBA) synthase and halogenase genes as biomarkers, which respond to biosynthesize maytansine . Genome mining and gene expression experiments were conducted .

- Results : A consortium of seven endophytes involved in maytansine production in G. heterophylla was found . The expression level of the friedelin synthase (FRS) gene was elevated and linked with the expression of the maytansine biosynthetic genes .

-

Nanomedicine

- Field : Nanomedicine

- Application : Maytansinoid, AP3, which is 100–1,000 times more potent than most conventional small molecule anticancer drugs, is encapsulated in pH-sensitive acetalated dextran-polyethylene glycol (PEG) (ADP) nanocarriers .

- Method : The study encapsulated maytansinoid in pH-sensitive nanocarriers .

- Results : Even with only 1% drug loading, the study was able to eradicate tumors in 50% of tested animals with negligible side effects .

-

Anticancer Therapy

- Field : Oncology

- Application : Maytansine has potent antimitotic activity and has emerged as a focal point in the development of anticancer drugs . It primarily interacts with the tubulin, thereby inhibiting the assembly of microtubules .

- Method : Maytansine interferes with the tubulin polymerization and depolymerization dynamics, influencing intracellular transport and cell signal pathways .

- Results : This interference inhibits cell mitosis and cell proliferation, and induces cell apoptosis and death .

-

Antibody-Drug Conjugates

- Field : Oncology

- Application : Derivatives of Maytansine, known as maytansinoids, are being investigated as the cytotoxic component of antibody-drug conjugates for cancer treatment . The antibody-drug conjugate trastuzumab emtansine is an approved drug for the treatment of certain kinds of breast cancer in the EU and in the US .

- Method : Maytansinoids are attached to antibodies that specifically target cancer cells . The conjugate is then introduced into the body, where it binds to the cancer cells and delivers the cytotoxic maytansinoid .

- Results : This targeted approach has shown promise in reducing the side effects of chemotherapy and improving the effectiveness of cancer treatment .

-

Antimicrobial Properties

- Field : Microbiology

- Application : Maytansine derived from plants and microbes possesses antimicrobial properties .

- Method : The exact method of application varies depending on the specific microbial infection being treated .

- Results : While the results of these applications are promising, further research is needed to fully understand the potential of Maytansine in this field .

-

Traditional Medicine

- Field : Ethnopharmacology

- Application : The genus Maytenus, from which Maytansine can be isolated, is widely used in folk medicines around the world . The roots, bark, and leaves are used for the treatment of cancer, gastric ulcers, and arthritis because of their anti-inflammatory, analgesic, antiallergic, and antitumor properties .

- Method : The method of application varies widely depending on the specific traditional medicinal practice .

- Results : While the effectiveness of these traditional uses is largely anecdotal, they have spurred scientific interest in the potential applications of Maytansine .

-

Antibacterial Effects

- Field : Microbiology

- Application : Maytansine derived from plants and microbes possesses antibacterial properties .

- Method : The exact method of application varies depending on the specific bacterial infection being treated .

- Results : While the results of these applications are promising, further research is needed to fully understand the potential of Maytansine in this field .

-

Inhibition of Microtubule Assembly

- Field : Cell Biology

- Application : Maytansine is a cytotoxic agent that inhibits the assembly of microtubules by binding to tubulin at the rhizoxin binding site .

- Method : The study of this application involves observing the effects of Maytansine on cell cultures .

- Results : This interaction leads to decreased stability of microtubule dynamics and causes cell cycle arrest, resulting in apoptosis .

-

Treatment of Gastric Ulcers and Arthritis

- Field : Ethnopharmacology

- Application : The genus Maytenus, from which Maytansine can be isolated, is widely used in folk medicines around the world . The roots, bark, and leaves are used for the treatment of gastric ulcers and arthritis because of their anti-inflammatory, analgesic, antiallergic, and antitumor properties .

- Method : The method of application varies widely depending on the specific traditional medicinal practice .

- Results : While the effectiveness of these traditional uses is largely anecdotal, they have spurred scientific interest in the potential applications of Maytansine .

Safety And Hazards

Orientations Futures

The field is starting to consider ADC interactions with the immune system and potential synergistic therapeutic opportunities therein . Expanded use of ADCs beyond oncology indications is also anticipated . There are also investigations into the attachment of specific fluorophores or chelators that could potentially serve as probes to study MT dynamics in vitro .

Propriétés

IUPAC Name |

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[acetyl(methyl)amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46ClN3O10/c1-18-11-10-12-26(45-9)34(43)17-25(46-32(42)36-34)19(2)30-33(5,48-30)27(47-31(41)20(3)37(6)21(4)39)16-28(40)38(7)23-14-22(13-18)15-24(44-8)29(23)35/h10-12,14-15,19-20,25-27,30,43H,13,16-17H2,1-9H3,(H,36,42)/b12-10+,18-11+/t19-,20+,25+,26-,27+,30+,33+,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKPWGQKGSOKKOO-RSFHAFMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)C)C)C)OC)(NC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)C)C)\C)OC)(NC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H46ClN3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00879995 | |

| Record name | Maytansine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

692.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Maytansine | |

CAS RN |

35846-53-8 | |

| Record name | MTS | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35846-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maytansine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035846538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maytansine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maitansine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAYTANSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14083FR882 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.